1-(1-((2-溴苯基)磺酰基)吡咯烷-3-基)-4-苯基-1H-1,2,3-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

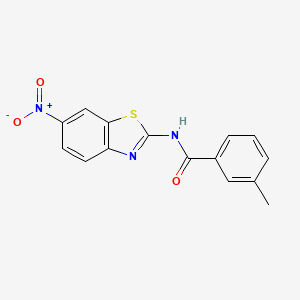

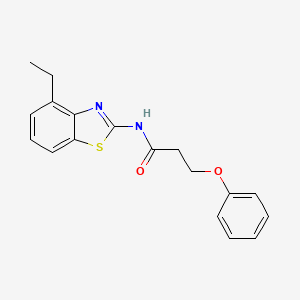

The compound 1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a multifaceted molecule that incorporates several functional groups and structural motifs, such as a sulfonyl group, a pyrrolidinyl moiety, and a 1,2,3-triazole ring. These structural elements are known to contribute to a wide range of biological activities, making the compound a potential candidate for pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds involves the formation of 1-sulfonyl 1,2,3-triazoles, which can be further manipulated to create a variety of structures. For instance, 1-sulfonyl 1,2,3-triazoles have been used to synthesize 3-pyrrolin-2-ones through a rhodium-catalyzed transannulation with ketene silyl acetal, offering a novel route to biologically interesting compounds . Additionally, nickel-catalyzed denitrogenative alkyne insertion reactions of N-sulfonyl-1,2,3-triazoles have been employed to produce substituted pyrroles, a process that involves the extrusion of molecular nitrogen and the insertion of alkynes .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, DEPT, COSY, HMQC, FT-IR, HRMS, and elemental analysis . Single crystal X-ray diffraction studies have been performed to determine the stereochemistry of these compounds, and density functional theory (DFT) has been used to obtain optimized geometries and estimate global reactivity parameters from frontier molecular orbitals .

Chemical Reactions Analysis

The chemical reactivity of related 1,2,3-triazole derivatives has been explored through the synthesis of polysubstituted pyrrolidines. The use of click chemistry in the presence of sodium ascorbate and copper (II) sulfate pentahydrate has been shown to yield these derivatives in excellent yields, indicating the versatility of 1,2,3-triazoles in constructing complex molecules . Furthermore, the reactivity of 1-sulfonyl-1,2,3-triazoles with allenes in the presence of a nickel(0) catalyst has been demonstrated to produce polysubstituted pyrroles through a series of reactions including double bond transposition and Alder-ene reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, revealing insights into their reactivity and potential applications. For example, the acid dissociation constants of pyrrolidine-triazole derivatives have been determined using potentiometric titration, which is crucial for understanding their behavior in biological systems . The anti-proliferative activities of these compounds against human prostate cancer cells have also been evaluated, with some showing significant potential in reducing cell proliferation . Drug-likeness model scores have been calculated to support the experimental results, further highlighting the therapeutic relevance of these molecules .

科学研究应用

抑制剂和合成

- Jiang & Hansen(2011) 的一项研究发现,某些与该化合物类似的 1,2,3-三唑可以作为针对 caspase-3 的有效抑制剂,表明具有治疗应用的潜力。

- El-Sayed(2006) 讨论了 1,2,4-三唑衍生物的合成,展示了化学多功能性和产生具有生物活性的杂环的潜力。

抗菌活性

- Kaushik 等人(2020) 的一篇论文重点介绍了含有 1,2,3-三唑的磺酰胺的合成,该磺酰胺表现出显着的抗菌活性,这意味着类似化合物具有潜在的医学应用。

合成技术和生物活性

- Sreerama 等人(2020) 描述了一种一锅法合成新型 1,2,3-三唑衍生物的方法,该衍生物具有显着的体外抗菌和自由基清除活性。

- Yoo(2015) 讨论了从 1-磺酰基-1,2,3-三唑中开发偶氮甲叉乙内酯,为有机合成开辟了新途径。

新型化学反应

- Miura 等人(2013) 专注于 1-磺酰基-1,2,3-三唑与丙二烯的反应,导致合成多取代吡咯,展示了该化合物在化学反应中的多功能性。

催化和分子转化

- Senoo 等人(2016) 的研究提出了铑催化的三唑分子内 C-H 键活化,进一步说明了这些化合物在催化过程中的潜力。

炔烃插入反应

- Miura、Yamauchi 和 Murakami(2009) 的研究重点是 N-磺酰基-1,2,3-三唑的镍催化脱氮炔烃插入反应,揭示了化学反应性的另一个方面。

属性

IUPAC Name |

1-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O2S/c19-16-8-4-5-9-18(16)26(24,25)22-11-10-15(12-22)23-13-17(20-21-23)14-6-2-1-3-7-14/h1-9,13,15H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMFJHGIRLDUAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,4-dimethylphenyl)quinoline-4-carboxylate](/img/structure/B3013616.png)

![Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3013618.png)

![2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid](/img/structure/B3013620.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3013625.png)

![7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3013626.png)

![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3013628.png)

![N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B3013629.png)

![3-[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B3013630.png)

![1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3013633.png)